molecular formula C10H9ClF3NO B14050264 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14050264
M. Wt: 251.63 g/mol
InChI Key: POOQKWNTLZPZEL-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 2-amino-6-(trifluoromethyl)aniline.

    Halogenation: The aniline derivative undergoes halogenation to introduce the chlorine atom.

    Formation of Chloropropanone: The halogenated intermediate is then reacted with a suitable reagent to form the chloropropanone moiety.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis to form corresponding acids or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group and the trifluoromethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one include:

  • 2-Amino-6-(trifluoromethyl)benzonitrile
  • 2-Amino-6-(trifluoromethyl)benzamide
  • 2-Amino-6-(trifluoromethyl)benzoic acid

These compounds share the trifluoromethyl and amino groups but differ in other functional groups. The presence of the chloropropanone moiety in this compound makes it unique and imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NO/c11-5-4-8(16)9-6(10(12,13)14)2-1-3-7(9)15/h1-3H,4-5,15H2

InChI Key

POOQKWNTLZPZEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)CCCl)C(F)(F)F

Origin of Product

United States

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